Butaverine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butaverine can be synthesized through the esterification of β-phenyl-1-piperidinepropanoic acid with butanol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield . The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Butaverine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Butaverine has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Papaverine: Another antispasmodic compound with a similar mechanism of action.
Drotaverine: A structurally related compound with similar pharmacological effects.
Mebeverine: Used for similar therapeutic purposes but with a different chemical structure.
Uniqueness
Butaverine is unique in its specific ester structure, which contributes to its distinct pharmacokinetic properties and therapeutic profile . Unlike some other antispasmodics, this compound has a relatively longer duration of action and a favorable side effect profile .
Properties
CAS No. |
55837-14-4 |
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Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
butyl 3-phenyl-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C18H27NO2/c1-2-3-14-21-18(20)15-17(16-10-6-4-7-11-16)19-12-8-5-9-13-19/h4,6-7,10-11,17H,2-3,5,8-9,12-15H2,1H3 |
InChI Key |
WQDZHQZKJMNOAY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2 |
Canonical SMILES |
CCCCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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